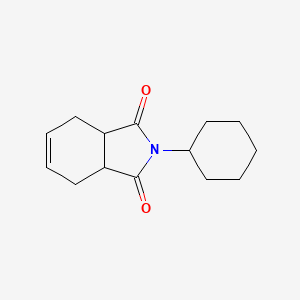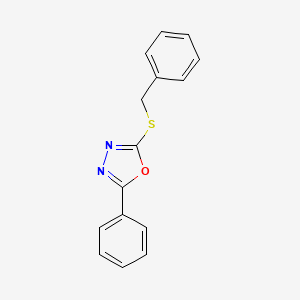
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine (CDPP) is a chemical compound that has been studied for its potential applications in scientific research. It is a piperazine derivative that has been synthesized and evaluated for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for serotonin receptors, which are important in the regulation of mood, appetite, and sleep. 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has also been evaluated for its potential use as a tool in studying the role of serotonin receptors in various physiological processes.
Mécanisme D'action
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to act as a partial agonist at serotonin receptors, specifically at the 5-HT1A and 5-HT2C subtypes. This means that it can activate these receptors to some degree, but not as strongly as a full agonist. 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has also been shown to inhibit the reuptake of serotonin, which can lead to increased levels of the neurotransmitter in the brain.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to decrease anxiety-like behavior in animal models, which is consistent with its partial agonist activity at the 5-HT1A receptor. 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has also been shown to increase food intake and body weight in animal models, which is consistent with its partial agonist activity at the 5-HT2C receptor. Additionally, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its effects on mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has several advantages for use in laboratory experiments. It is a relatively stable compound that can be synthesized with high yield and purity. It has also been shown to have specific affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine also has some limitations. It has been shown to have off-target effects at other receptors, which may complicate interpretation of results. Additionally, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine has not been extensively studied in humans, so its effects in humans are not well understood.
Orientations Futures
There are several future directions for research on 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine. One area of interest is its potential use as a tool for studying the role of serotonin receptors in various physiological processes. Further studies are needed to determine the specificity of 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine for these receptors and to elucidate its effects on downstream signaling pathways. Additionally, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine may have potential therapeutic applications, particularly in the treatment of anxiety and depression. Further studies are needed to evaluate its safety and efficacy in humans. Overall, 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine is a promising compound for scientific research and has the potential to contribute to our understanding of the role of serotonin receptors in various physiological processes.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine involves the reaction of 3-chloroaniline with 2,6-dinitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine. This method has been optimized for high yield and purity and has been used in various studies to produce 1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine for research purposes.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-4-(2,6-dinitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4/c17-12-3-1-4-13(11-12)18-7-9-19(10-8-18)16-14(20(22)23)5-2-6-15(16)21(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMAFOJPGQIQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-(2,6-dinitrophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B4973080.png)
![4-ethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4973081.png)

![methyl 2-[(4-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4973101.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-iodobenzamide](/img/structure/B4973132.png)
![1,7-dimethyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4973137.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4973144.png)


![1-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4973169.png)
![3-(2-{[(3-methyl-1H-pyrazol-5-yl)methyl]amino}phenyl)-1,3-oxazolidin-2-one trifluoroacetate](/img/structure/B4973173.png)
![ethyl 4-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinecarboxylate](/img/structure/B4973183.png)